molecular formula C15H16N2O3S B375751 N-(4-methoxyphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide

N-(4-methoxyphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide

Cat. No.: B375751
M. Wt: 304.4 g/mol
InChI Key: HUXVJOMLGAZMII-BOPFTXTBSA-N
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Description

N-(4-methoxyphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group, a thienyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide typically involves the following steps:

    Formation of the thienyl ethylidene intermediate: This can be achieved by reacting 2-thiophene carboxaldehyde with an appropriate ethylamine derivative under acidic or basic conditions.

    Coupling with 4-methoxyphenyl acetamide: The intermediate is then reacted with 4-methoxyphenyl acetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethylidene group can be reduced to an ethyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it is used as a receptor ligand, it may interact with the receptor to modulate its activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-({[1-(2-furyl)ethylidene]amino}oxy)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(4-methoxyphenyl)-2-({[1-(2-pyridyl)ethylidene]amino}oxy)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

N-(4-methoxyphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide is unique due to the presence of the thienyl group, which can impart different electronic and steric properties compared to other heterocycles such as furan or pyridine. This can affect its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[(Z)-1-thiophen-2-ylethylideneamino]oxyacetamide

InChI

InChI=1S/C15H16N2O3S/c1-11(14-4-3-9-21-14)17-20-10-15(18)16-12-5-7-13(19-2)8-6-12/h3-9H,10H2,1-2H3,(H,16,18)/b17-11-

InChI Key

HUXVJOMLGAZMII-BOPFTXTBSA-N

Isomeric SMILES

C/C(=N/OCC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CS2

SMILES

CC(=NOCC(=O)NC1=CC=C(C=C1)OC)C2=CC=CS2

Canonical SMILES

CC(=NOCC(=O)NC1=CC=C(C=C1)OC)C2=CC=CS2

Origin of Product

United States

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